Methyl N-(2-ethoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate
Description
Methyl N-(2-ethoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate is a synthetic organic compound that belongs to the class of sulfonyl glycinates. These compounds are known for their diverse applications in medicinal chemistry, agrochemicals, and material science due to their unique chemical properties.
Properties
IUPAC Name |
methyl 2-(2-ethoxy-N-(4-methylphenyl)sulfonylanilino)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO5S/c1-4-24-17-8-6-5-7-16(17)19(13-18(20)23-3)25(21,22)15-11-9-14(2)10-12-15/h5-12H,4,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSQOHUSWNSWJSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N(CC(=O)OC)S(=O)(=O)C2=CC=C(C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl N-(2-ethoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate typically involves the reaction of 2-ethoxyaniline with 4-methylbenzenesulfonyl chloride to form the sulfonamide intermediate. This intermediate is then reacted with methyl glycinate under basic conditions to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or toluene and bases like triethylamine or sodium hydroxide.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl N-(2-ethoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group or the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted sulfonamides or aromatic compounds.
Scientific Research Applications
Methyl N-(2-ethoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl N-(2-ethoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.
Comparison with Similar Compounds
Similar Compounds
- Methyl N-(2-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate
- Methyl N-(2-ethoxyphenyl)-N-[(4-chlorophenyl)sulfonyl]glycinate
- Methyl N-(2-ethoxyphenyl)-N-[(4-methylphenyl)sulfonyl]alaninate
Uniqueness
Methyl N-(2-ethoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate is unique due to the presence of both ethoxy and methylphenylsulfonyl groups, which confer specific chemical properties such as solubility, reactivity, and biological activity. These properties distinguish it from other similar compounds and make it valuable for specific applications in research and industry.
Biological Activity
Methyl N-(2-ethoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate is a synthetic compound that belongs to the family of N-tosyl amino acid derivatives. Its unique molecular structure, characterized by an ethoxy group, a sulfonyl group, and a glycine backbone, suggests potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial and anti-inflammatory properties, along with relevant research findings and case studies.
Molecular Characteristics
- Molecular Formula : C18H21NO5S
- Molecular Weight : 363.43 g/mol
- Structure : The compound features an ethoxy group attached to a phenyl ring and a sulfonamide moiety linked to a glycine residue, which may influence its reactivity and biological interactions.
| Property | Details |
|---|---|
| Molecular Formula | C18H21NO5S |
| Molecular Weight | 363.43 g/mol |
| Appearance | Solid |
| Solubility | Varies in organic solvents and water |
Anti-inflammatory Effects
Research indicates that compounds similar to this compound may possess anti-inflammatory properties. The presence of the sulfonamide group can modulate inflammatory pathways, potentially leading to therapeutic applications in treating conditions like arthritis or other inflammatory diseases.
Case Studies and Research Findings
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Synthesis and Characterization :
- The synthesis of this compound involves several steps, including the reaction of 2-ethoxyaniline with sulfonamide derivatives followed by coupling with glycine methyl ester. This multi-step synthesis allows for precise control over the product's structure and properties .
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Pharmacological Studies :
- Preliminary pharmacological studies suggest that this compound may interact with specific proteins involved in inflammatory pathways, potentially modulating their activity . Further research is needed to elucidate these interactions fully.
- Potential Applications :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
